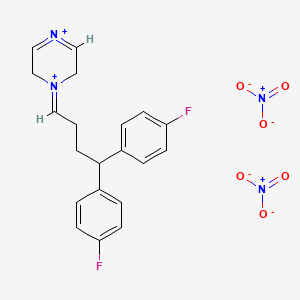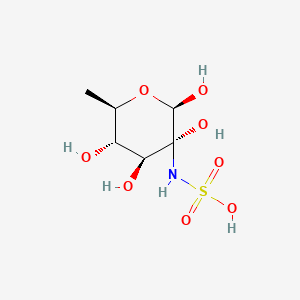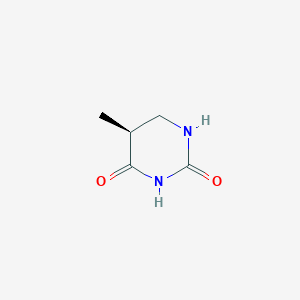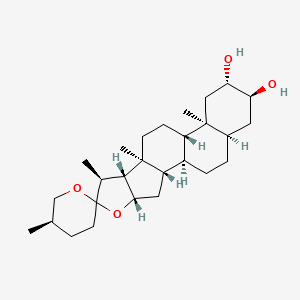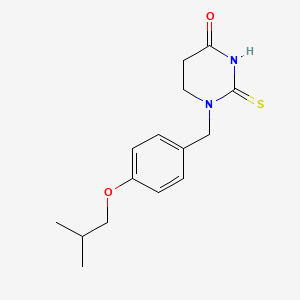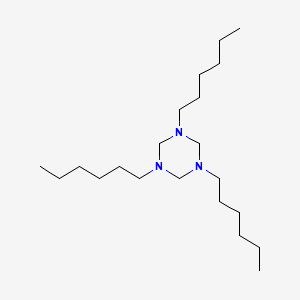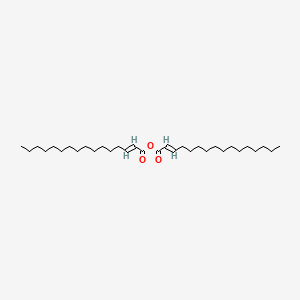
p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol: is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors. This particular compound is known for its applications in various fields, including dye manufacturing and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as phenol, in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the azo groups.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol: has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and in the study of biological tissues.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.
Wirkmechanismus
The mechanism of action of p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol primarily involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The compound can also interact with biological molecules, potentially influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)-5-methylphenol
- p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)-4-chlorophenol
Comparison
- Uniqueness : The presence of multiple methoxy groups in p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol imparts unique electronic properties, making it distinct from other azo compounds.
- Applications : While similar compounds may also be used as dyes and indicators, the specific structure of this compound can offer advantages in terms of stability and color properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
85136-55-6 |
|---|---|
Molekularformel |
C20H18N4O3 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H18N4O3/c1-26-19-6-4-3-5-17(19)23-22-15-9-12-18(20(13-15)27-2)24-21-14-7-10-16(25)11-8-14/h3-13,25H,1-2H3 |
InChI-Schlüssel |
QSWOFMGVVDQADO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

